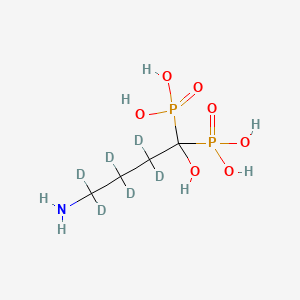

Alendronsäure-d6 (Haupt)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Alendronic Acid-d6 (Major) is a labeled version of Alendronic Acid . It is a bisphosphonate used as a bone reabsorption inhibitor . Alendronic acid is used to treat osteoporosis and Paget’s disease of bone .

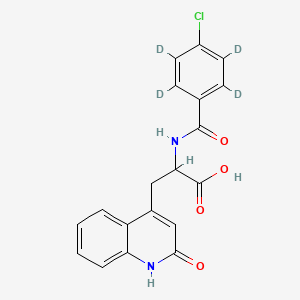

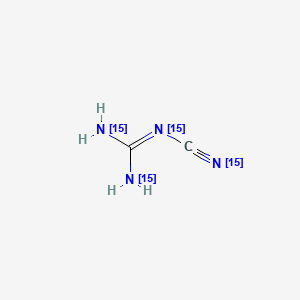

Molecular Structure Analysis

The molecular formula of Alendronic Acid-d6 (Major) is C4H13NO7P2 . The InChI representation is InChI=1S/C4H13NO7P2/c5-3-1-2-4 (6,13 (7,8)9)14 (10,11)12/h6H,1-3,5H2, (H2,7,8,9) (H2,10,11,12)/i1D2,2D2,3D2 . The compound has a molecular weight of 255.13 g/mol .

Physical and Chemical Properties Analysis

Alendronic Acid-d6 (Major) has a molecular weight of 255.13 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass are 255.05438622 g/mol . The topological polar surface area is 161 Ų .

Wissenschaftliche Forschungsanwendungen

Synthese und Charakterisierung neuartiger Natrium-Alendronat-Polymorphe

Alendronsäure-d6 wird bei der Synthese und Charakterisierung neuartiger Natrium-Alendronat-Polymorphe verwendet . Diese Verbindung kristallisiert in der monoklinen Raumgruppe P 2 1 /c . Die Untersuchung dieser Polymorphe kann wertvolle Einblicke in die Eigenschaften und potenziellen Anwendungen von Alendronsäure-d6 liefern.

Analyse von supramolekularen Wechselwirkungen

Die Verbindung wird bei der Analyse von supramolekularen Wechselwirkungen in Alendronat-Alkalimetallsalzen verwendet . Dies beinhaltet die Untersuchung des Zusammenspiels von klassischen starken O-H … O, N-H … O und nicht-klassischen schwachen C-H … O Wasserstoffbrückenbindungen .

Behandlung von Knochenerkrankungen

Alendronsäure-d6 wird in der klinischen Behandlung einer Vielzahl von Knochenerkrankungen wie Osteoporose, Morbus Paget und Hypokalzämie verwendet . Es wirkt als selektiver Inhibitor der osteoklastischen Knochenresorption .

Knochenkrebstherapie

Die Verbindung gewinnt zunehmend an Bedeutung in der Knochenkrebstherapie . Es wird untersucht, ob es das Behandlungsergebnis von Patienten mit Knochenkrebs verbessern kann .

Metall-Koordinationsverbindungen

Arbeiten an Metall-Koordinationsverbindungen von Alendronat haben zu neuen Erkenntnissen über ihre Verwendung in medizinischen Anwendungen geführt . Die Metallkomplexierung eines bioaktiven Liganden kann zu einer Verbesserung der pharmakologischen Eigenschaften des Liganden führen

Wirkmechanismus

Target of Action

Alendronic Acid-d6, also known as Alendronic acid, is a bisphosphonate drug that primarily targets osteoclasts . Osteoclasts are cells that break down bone tissue, a process known as bone resorption. By targeting osteoclasts, Alendronic Acid-d6 plays a crucial role in maintaining bone health .

Mode of Action

Alendronic Acid-d6 works by inhibiting the activity of osteoclasts or their precursors . This inhibition decreases the rate of bone resorption, leading to an indirect increase in bone mineral density . The compound’s interaction with its targets results in a significant reduction in the breakdown of bone tissue .

Biochemical Pathways

The primary biochemical pathway affected by Alendronic Acid-d6 is the bone resorption process. By inhibiting osteoclast activity, the compound disrupts the normal cycle of bone remodeling, where old bone is broken down by osteoclasts and new bone is formed by osteoblasts . This disruption leads to a net increase in bone mass, beneficial in conditions like osteoporosis and Paget’s disease .

Pharmacokinetics

Alendronic Acid-d6 exhibits unique pharmacokinetic properties. It has a very low oral bioavailability, about 0.6% . After administration, it distributes into soft tissue and bone or is excreted in the urine . Its elimination half-life is quite long, approximately 126 months, reflecting its strong affinity for bone tissue .

Result of Action

The primary result of Alendronic Acid-d6’s action is a decrease in bone resorption, leading to an increase in bone mineral density . This can help prevent bone fractures in individuals with osteoporosis and can reduce bone pain and other symptoms in individuals with Paget’s disease .

Action Environment

The action of Alendronic Acid-d6 can be influenced by various environmental factors. For instance, food intake can substantially reduce the bioavailability of the drug . Therefore, it is often recommended to take the medication on an empty stomach . Additionally, the drug’s efficacy can be enhanced by lifestyle changes such as adequate intake of calcium and vitamin D, regular weight-bearing exercise, and avoidance of tobacco and excessive alcohol .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Alendronic Acid-d6 works by binding to bone surfaces and inhibiting bone resorption by osteoclasts . This inhibition is possibly achieved through the disruption of the mevalonate pathway . The compound interacts with enzymes and proteins involved in bone resorption, particularly osteoclasts .

Cellular Effects

Alendronic Acid-d6 has a significant impact on various types of cells, especially bone cells. It decreases the activity of osteoclasts, the cells responsible for bone resorption . This influences cell function and can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Alendronic Acid-d6 involves its binding to bone hydroxyapatite . This binding inhibits osteoclastic bone resorption, which is the breakdown of bone tissue by osteoclasts . This inhibition can lead to changes in gene expression and enzyme activity within these cells .

Temporal Effects in Laboratory Settings

In laboratory settings, Alendronic Acid-d6 demonstrates a dose-dependent inhibition of skeletal resorption, which can be tracked with biochemical markers . This effect reaches a plateau and is slowly reversible upon discontinuation of the drug . The compound’s stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of Alendronic Acid-d6 vary with different dosages . For instance, dogs administered with 0.5-1 mg/kg of Alendronic Acid-d6 showed relief from bone pain and hypercalcemia .

Metabolic Pathways

Alendronic Acid-d6 is not metabolized in the body . After administration, it is cleared from the plasma by uptake into bone and elimination via renal excretion . This process reflects the underlying rate of turnover of the skeleton .

Transport and Distribution

After administration, Alendronic Acid-d6 distributes into soft tissue and bone or is excreted in the urine . Its transport and distribution within cells and tissues are influenced by its binding to bone hydroxyapatite .

Subcellular Localization

The subcellular localization of Alendronic Acid-d6 is primarily at the bone surfaces where it binds and exerts its effects . Its activity and function are influenced by its localization, with its primary role being the inhibition of osteoclastic bone resorption .

Eigenschaften

IUPAC Name |

(4-amino-2,2,3,3,4,4-hexadeuterio-1-hydroxy-1-phosphonobutyl)phosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H13NO7P2/c5-3-1-2-4(6,13(7,8)9)14(10,11)12/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12)/i1D2,2D2,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSPWJRAVKPPFI-NMFSSPJFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(O)(P(=O)(O)O)P(=O)(O)O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C(O)(P(=O)(O)O)P(=O)(O)O)C([2H])([2H])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13NO7P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-[[dimethyl(phenyl)silyl]methoxy]-2-phenylethanimine](/img/structure/B562669.png)